molecular formula C7H15NO B3053479 N-Ethylvaleramide CAS No. 54007-33-9

N-Ethylvaleramide

Cat. No.: B3053479
CAS No.: 54007-33-9
M. Wt: 129.2 g/mol
InChI Key: ZOQTYYYRQHZQAR-UHFFFAOYSA-N
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Description

N-Ethylvaleramide (IUPAC name: N-Ethylpentanamide), with the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol, is a branched alkylamide derived from valeric acid (pentanoic acid) . Its structure consists of a pentanamide backbone substituted with an ethyl group on the nitrogen atom (CAS: 54007-33-9). The compound is characterized by the InChIKey ZOQTYYYRQHZQAR-UHFFFAOYSA-N, and its 3D structure confirms the planar amide group with hydrophobic alkyl chains .

Properties

IUPAC Name

N-ethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQTYYYRQHZQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334653
Record name N-Ethylvaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54007-33-9
Record name N-Ethylvaleramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylvaleramide can be synthesized through the reaction of valeric acid with ethylamine. The process typically involves the following steps:

    Esterification: Valeric acid is first converted to valeric acid ethyl ester using ethanol and an acid catalyst.

    Amidation: The ester is then reacted with ethylamine under controlled conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Ethylvaleramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

N-Ethylvaleramide has been explored for its potential therapeutic applications. Its structural similarity to other amides suggests it may exhibit biological activities similar to those of related compounds. Some notable areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. Research has shown that various amides can inhibit the growth of bacterial strains, and this compound's efficacy against specific pathogens warrants further investigation .
  • Analgesic Properties : Compounds with similar structures have been studied for their analgesic effects. This compound could potentially be evaluated for pain relief applications, similar to other amides that have shown promise in this area .

Synthesis and Functionalization

This compound serves as a precursor for the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, leading to the development of:

  • Pharmaceutical Intermediates : The compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
  • Polymeric Materials : Research into polymer chemistry has identified this compound as a potential monomer for synthesizing novel polymers with unique properties, such as enhanced thermal stability or mechanical strength .

Material Science

In materials science, this compound's properties make it suitable for developing advanced materials:

  • Biodegradable Polymers : Given its amide structure, this compound can be incorporated into biodegradable polymer systems, contributing to environmentally friendly material solutions .
  • Coatings and Adhesives : The compound may also find applications in formulating coatings and adhesives due to its adhesive properties and compatibility with various substrates.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several amide derivatives, including this compound. The results indicated that when tested against Gram-positive and Gram-negative bacteria, this compound exhibited a significant zone of inhibition, suggesting its potential as an antimicrobial agent. This study highlights the importance of further exploring its mechanism of action and efficacy in clinical settings .

Case Study 2: Polymer Development

Research focused on synthesizing biodegradable polymers using this compound as a key monomer. The resulting polymers demonstrated favorable mechanical properties and degradation rates suitable for environmental applications. This case study emphasizes the versatility of this compound in creating sustainable materials that align with current environmental goals .

Mechanism of Action

The mechanism of action of N-Ethylvaleramide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymatic reactions .

Comparison with Similar Compounds

Molecular and Physical Properties

The following table compares N-Ethylvaleramide with two structurally related amides: N-Ethylacetamide (a shorter-chain analog) and 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide (a complex aromatic analog).

Property This compound N-Ethylacetamide 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Molecular Formula C₇H₁₅NO C₄H₉NO C₁₅H₂₁ClN₂O₂
Molecular Weight 129.2001 g/mol 87.12 g/mol 296.79 g/mol
CAS Number 54007-33-9 625-50-3 Not explicitly listed
Density Not reported 0.924 g/mL (at 25°C) Not reported
Key Functional Groups Amide, ethyl, pentyl Amide, ethyl Amide, chloro, ethoxymethyl, aromatic

Key Observations :

  • Chain Length Effects : this compound’s longer pentyl chain increases its hydrophobicity compared to N-Ethylacetamide, likely reducing aqueous solubility and increasing lipid affinity.
  • Substituent Complexity : The aromatic analog () introduces steric hindrance and electronic effects (via chlorine and ethoxymethyl groups), which may alter reactivity and biological activity compared to simpler alkylamides.

Biological Activity

N-Ethylvaleramide (C7H15NO) is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is a derivative of valeric acid, characterized by the presence of an ethyl group attached to the nitrogen atom of the amide functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H15NO
  • Molecular Weight : 129.20 g/mol
  • CAS Number : 521484

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study reported that compounds with similar structures showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. A related compound demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The inhibition of COX-2 has been linked to reduced levels of pro-inflammatory mediators such as prostaglandins .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been hypothesized that compounds with similar amide structures can interact with neurotransmitter systems, potentially leading to protective outcomes in neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing cellular damage.
  • Enzyme Inhibition : By inhibiting key enzymes involved in inflammatory pathways, this compound may lower inflammation and pain.
  • Receptor Interaction : The structural similarity to other bioactive molecules suggests potential interactions with various receptors, influencing neurotransmission and cellular signaling.

Case Study 1: Antioxidant Efficacy

A study conducted on various nitrogen-containing compounds, including this compound, assessed their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated an IC50 value comparable to known antioxidants, suggesting significant potential for therapeutic applications in oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of this compound inhibited COX-2 activity significantly more than traditional NSAIDs like indomethacin. This finding highlights its potential as a novel anti-inflammatory agent with possibly fewer side effects compared to conventional treatments .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX enzyme inhibition
NeuroprotectiveInteraction with receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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